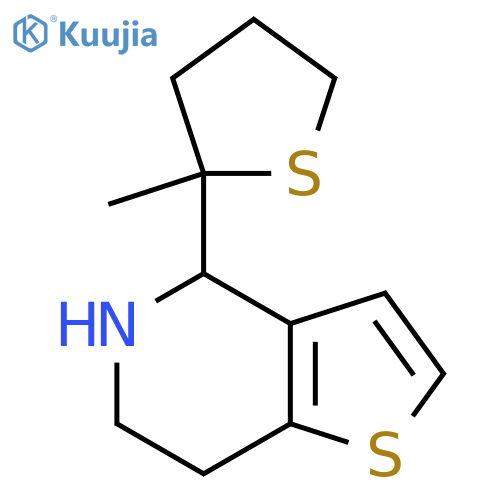Cas no 2005560-77-8 (4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)

2005560-77-8 structure
商品名:4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine
- EN300-1074881
- 4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2005560-77-8
-
- インチ: 1S/C12H17NS2/c1-12(5-2-7-15-12)11-9-4-8-14-10(9)3-6-13-11/h4,8,11,13H,2-3,5-7H2,1H3
- InChIKey: UMIHSTLDIUJOHU-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1(C)C1C2C=CSC=2CCN1
計算された属性
- せいみつぶんしりょう: 239.08024189g/mol
- どういたいしつりょう: 239.08024189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 65.6Ų
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074881-5.0g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 5g |
$3728.0 | 2023-05-26 | ||
| Enamine | EN300-1074881-0.5g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
| Enamine | EN300-1074881-0.25g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
| Enamine | EN300-1074881-10.0g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 10g |
$5528.0 | 2023-05-26 | ||
| Enamine | EN300-1074881-0.05g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
| Enamine | EN300-1074881-0.1g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 0.1g |
$930.0 | 2023-10-28 | |
| Enamine | EN300-1074881-5g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 5g |
$3065.0 | 2023-10-28 | |
| Enamine | EN300-1074881-1.0g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 1g |
$1286.0 | 2023-05-26 | ||
| Enamine | EN300-1074881-2.5g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
| Enamine | EN300-1074881-1g |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2005560-77-8 | 95% | 1g |
$1057.0 | 2023-10-28 |
4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
2005560-77-8 (4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine) 関連製品
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 557-08-4(10-Undecenoic acid zinc salt)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
